molecular formula C15H14N2O2 B15066324 3,3-Bis(4-methylphenoxy)-3H-diazirene CAS No. 651306-53-5

3,3-Bis(4-methylphenoxy)-3H-diazirene

Cat. No.: B15066324
CAS No.: 651306-53-5
M. Wt: 254.28 g/mol
InChI Key: ITSFISRIZUIKID-UHFFFAOYSA-N
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Description

3,3-Bis(p-tolyloxy)-3H-diazirine is a diazirine compound characterized by the presence of two p-tolyloxy groups attached to a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(p-tolyloxy)-3H-diazirine typically involves the following steps:

    Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a base under controlled conditions.

    Attachment of p-Tolyloxy Groups: The p-tolyloxy groups are introduced via nucleophilic substitution reactions, where p-tolyl alcohol reacts with the diazirine intermediate in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of 3,3-Bis(p-tolyloxy)-3H-diazirine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(p-tolyloxy)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form reactive carbenes.

    Substitution Reactions: The p-tolyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Photolysis: Ultraviolet light is used to induce the formation of carbenes.

    Nucleophilic Substitution: Reagents such as p-tolyl alcohol and suitable catalysts are used.

Major Products:

    Carbenes: Formed during photolysis, which can further react with various substrates.

    Substituted Products: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3,3-Bis(p-tolyloxy)-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.

    Biology: Employed in the identification of protein-ligand interactions and mapping of active sites.

    Medicine: Potential use in drug discovery and development for identifying target molecules.

    Industry: Utilized in materials science for the development of novel materials with specific properties.

Mechanism of Action

The primary mechanism of action of 3,3-Bis(p-tolyloxy)-3H-diazirine involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property makes it a valuable tool in photoaffinity labeling, where it helps to identify and characterize molecular interactions.

Comparison with Similar Compounds

    3,3-Bis(phenoxy)-3H-diazirine: Similar structure but with phenoxy groups instead of p-tolyloxy groups.

    3,3-Bis(m-tolyloxy)-3H-diazirine: Similar structure but with m-tolyloxy groups instead of p-tolyloxy groups.

Uniqueness: 3,3-Bis(p-tolyloxy)-3H-diazirine is unique due to the specific positioning of the p-tolyloxy groups, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in applications where precise molecular interactions are critical.

Properties

CAS No.

651306-53-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3,3-bis(4-methylphenoxy)diazirine

InChI

InChI=1S/C15H14N2O2/c1-11-3-7-13(8-4-11)18-15(16-17-15)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

ITSFISRIZUIKID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)C

Origin of Product

United States

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